20-羟基前列腺素F2α

描述

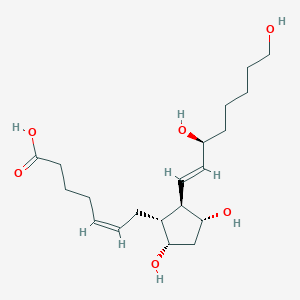

20-Hydroxy-PGF2alpha is a significant molecule in the field of biochemistry and physiology, with various studies exploring its synthesis, molecular structure, and chemical properties.

Synthesis Analysis

Enzymatic Formation : 20-Hydroxy-PGF2alpha is synthesized through enzymatic processes involving cytochrome P450 enzymes. Specific P450 enzymes, like CYP4F2 and CYP4A11, are involved in the ω-hydroxylation of arachidonic acid to form 20-Hydroxy-PGF2alpha in human liver and kidney (Lasker et al., 2000).

Pathway Involvement : This compound is also formed as an intermediate or a product in various biochemical pathways, including prostaglandin synthesis and metabolism. For instance, it's a product in the cyclooxygenase pathway of prostaglandin metabolism (Schwartzman et al., 1989).

Molecular Structure Analysis

- Structural Characteristics : The molecular structure of 20-Hydroxy-PGF2alpha is characterized by a network of hydrogen bonds and hydrophobic interactions, as observed in the crystal structure studies of enzymes like human 20alpha-hydroxysteroid dehydrogenase (Dhagat et al., 2008).

Chemical Reactions and Properties

- Reaction with Enzymes : 20-Hydroxy-PGF2alpha undergoes various enzymatic reactions. For instance, it's converted to 20-hydroxy metabolites by enzymes like CYP4F21 in seminal vesicles (Bylund & Oliw, 2001).

- Involvement in Biological Processes : This compound plays a role in different physiological processes, including renal and vascular function, as seen in its vasoactive properties (Fang et al., 2006).

Physical Properties Analysis

Detailed studies on the specific physical properties of 20-Hydroxy-PGF2alpha, such as solubility, melting point, etc., were not prominently featured in the available literature.

Chemical Properties Analysis

- Reactivity : 20-Hydroxy-PGF2alpha shows reactivity in various biochemical pathways, particularly in the synthesis and metabolism of prostaglandins (Yang et al., 2005).

- Interactions : It interacts with enzymes like cyclooxygenases and hydroxysteroid dehydrogenases, impacting processes like vasoconstriction and natriuresis (Powell et al., 1998).

科学研究应用

胎盘功能中的前列腺素

20-羟基-PGF2alpha在胎盘功能中发挥作用。它影响胎盘蛋白质合成,这取决于胎盘的妊娠年龄和前列腺素的剂量。这种由子宫蜕膜合成的前列腺素作为一种局部激素,影响胎盘细胞,可能影响胎盘蛋白质合成和生长(Genbačev, 1979)。

牛黄体的调节

前列腺素F2alpha,包括20-羟基-PGF2alpha,对早期和中期牛黄体有明显影响。其作用取决于周期阶段,对早期和中期黄体内部过程产生不同影响(Tsai & Wiltbank, 1998)。

对黄体孕酮代谢的影响

在牛研究中,20-羟基-PGF2alpha影响黄体孕酮及其代谢物的合成。给予这种前列腺素会导致孕酮血清浓度下降和其他相关类固醇的改变,表明其在调节生殖激素水平中的作用(Waite, Holtan, & Stormshak, 2005)。

水牛黄体的分析

20-羟基-PGF2alpha参与了哺乳动物黄体溶解过程中孕酮代谢的调节,如在水牛中观察到的。它在黄体中的作用,影响孕酮水平,突显了其在生殖生理学中的重要性(Sudeshna, Anand, & Medhamurthy, 2013)。

眼前列腺素F2alpha受体的激活

20-羟基-PGF2alpha在眼睛中激活前列腺素F2alpha受体,可能影响眼内压和其他眼部功能。这表明其在眼科学中的潜在应用(Kunapuli, Lawson, Rokach, & FitzGerald, 1997)。

前列腺素F2alpha诱导的酶活性

这种化合物在黄体中诱导20α-羟基类固醇脱氢酶的活性,影响孕酮代谢。这对于理解其在生殖内分泌学中的作用至关重要(Stocco, Zhong, Sugimoto, Ichikawa, Lau, & Gibori, 2000)。

公羊精囊中的克隆和特征化

20-羟基-PGF2alpha在公羊精囊中合成,有助于生殖生理学。了解其在精囊中的合成和功能可以为男性生殖生物学提供见解(Bylund & Oliw, 2001)。

巨噬细胞中花生四烯酸代谢物的调节

这种化合物在巨噬细胞中调节花生四烯酸代谢物,突显了其在免疫应答和炎症中的重要性(Scott, Zrike, Hamill, Kempe, & Cohn, 1980)。

代谢和血管收缩剂代谢物

20-羟基-PGF2alpha通过环氧合酶代谢导致血管收缩剂代谢物的形成,表明其对血管生理学和病理学的潜在影响(Schwartzman, Falck, Yadagiri, & Escalante, 1989)。

小鼠成纤维细胞培养中的细胞增殖

这种化合物在小鼠成纤维细胞培养中启动DNA合成和细胞增殖,表明其在细胞生物学和组织工程中的潜在应用(de Asúa, Clingan, & Rudland, 1975)。

人睫状肌细胞外基质的改变

20-羟基前列腺素F2α诱导人睫状肌细胞周围的细胞外基质变化,与眼科研究和潜在的治疗应用相关 (Lindsey, Kashiwagi, Kashiwagi, & Weinreb, 1997)。

前列腺素F2α和人类交感神经系统

其与交感神经系统的相互作用已被研究,为其更广泛的生理影响提供了见解 (Mueller, Fishburne, Brenner, Braaksma, Staurovsky, Hoffer, & Hendricks, 1972)。

属性

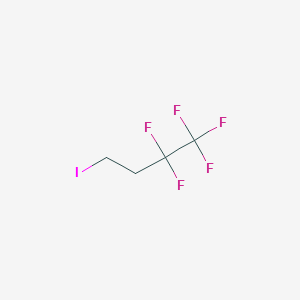

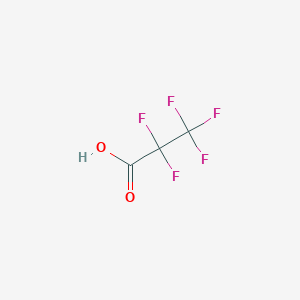

IUPAC Name |

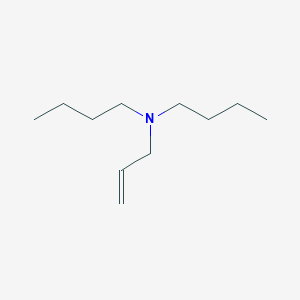

(Z)-7-[(1R,2R,3R,5S)-2-[(E,3S)-3,8-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O6/c21-13-7-3-4-8-15(22)11-12-17-16(18(23)14-19(17)24)9-5-1-2-6-10-20(25)26/h1,5,11-12,15-19,21-24H,2-4,6-10,13-14H2,(H,25,26)/b5-1-,12-11+/t15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXUYZDBZCLAQO-UNKHNRNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(CCCCCO)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCCCCO)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

20-hydroxy-PGF2alpha | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

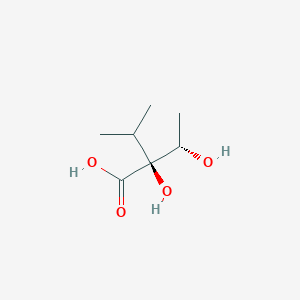

![[(2S,3R,4R)-2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-YL]methyl acetate](/img/structure/B31833.png)

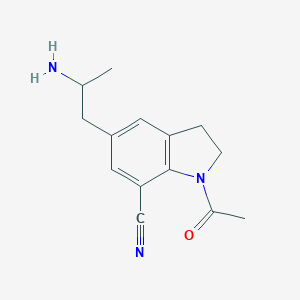

![2-[(4-Nitrophenyl)amino]ethanol](/img/structure/B31842.png)